molecular formula C10H18N4O B11738008 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide

5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738008
M. Wt: 210.28 g/mol
InChI Key: VZIUPHCVTIAWDL-UHFFFAOYSA-N
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Description

5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with butyl and ethyl substituents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific butyl and ethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-amino-N-butyl-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-13-14(4-2)9(8)11/h7H,3-6,11H2,1-2H3,(H,12,15)

InChI Key

VZIUPHCVTIAWDL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N(N=C1)CC)N

Origin of Product

United States

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